Oxíclororaphina

Descripción general

Descripción

La oxíclororaphina es un metabolito microbiano de fenazina que se ha encontrado en una variedad de bacterias. Es conocida por sus actividades anticancerígenas, antibacterianas y antifúngicas . Este compuesto se ha aislado de la bacteria Pantoea agglomerans, que está presente de forma natural en el suelo .

Aplicaciones Científicas De Investigación

La oxíclororaphina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor en la síntesis de otros derivados de fenazina.

Biología: La this compound se estudia por su papel en las interacciones microbianas y sus efectos en varios sistemas biológicos.

Medicina: Debido a sus propiedades anticancerígenas, antibacterianas y antifúngicas, la this compound se está investigando para posibles aplicaciones terapéuticas.

Industria: Se utiliza en el desarrollo de recubrimientos antimicrobianos y otras aplicaciones industriales

Mecanismo De Acción

La oxíclororaphina ejerce sus efectos a través de varios mecanismos. Provoca daño a la membrana celular, lo que lleva a un aumento de la apoptosis y la fuga de lactato deshidrogenasa. También aumenta la producción de la proteína citocromo c, que juega un papel en la vía apoptótica. Además, la this compound induce el arresto del ciclo celular en la fase G1 y la inducción de la fase sub-G .

Análisis Bioquímico

Biochemical Properties

Oxychlororaphine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is cytotoxic to A549, HeLa, and SW480 cancer cells, with IC50 values ranging from 32 to 40 μM . Oxychlororaphine halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . It is also active against Streptomyces bacteria and several pathogenic fungi, including T. mentagrophytes, E. floccosum, C. albicans, M. audouini, and B. dermatitidis .

Cellular Effects

Oxychlororaphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It induces apoptosis in A549 cells by halting the cell cycle at the G1 phase . This compound is cytotoxic to several cancer cell lines, including A549, HeLa, and SW480 . Additionally, Oxychlororaphine exhibits antibacterial and antifungal activities, affecting the growth and survival of various bacterial and fungal species .

Molecular Mechanism

The molecular mechanism of Oxychlororaphine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oxychlororaphine exerts its effects by binding to specific enzymes and proteins, leading to the inhibition of cell cycle progression and induction of apoptosis . It also interacts with phenazine pigments, which are known to have antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxychlororaphine change over time. The compound is stable at -20°C and has a shelf life of at least four years . Over time, Oxychlororaphine continues to exhibit its cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . Long-term studies have shown that Oxychlororaphine maintains its biological activity and stability under controlled conditions .

Dosage Effects in Animal Models

The effects of Oxychlororaphine vary with different dosages in animal models. At lower doses, Oxychlororaphine exhibits cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . At higher doses, it may cause toxic or adverse effects. Studies have shown that the compound is effective at concentrations ranging from 12.5 to 50 ppm .

Metabolic Pathways

Oxychlororaphine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interaction with phenazine pigments also plays a role in its metabolic activity .

Transport and Distribution

Oxychlororaphine is transported and distributed within cells and tissues through specific transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . Oxychlororaphine’s localization and accumulation within cells are critical for its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of Oxychlororaphine is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization within the cell influences its interaction with biomolecules and its overall biological activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La oxíclororaphina se puede sintetizar mediante varios métodos. Un enfoque común implica el uso de ácido fenazina-1-carboxílico como precursor. La síntesis generalmente implica la cloración del ácido fenazina-1-carboxílico en condiciones controladas para producir this compound .

Métodos de producción industrial

La producción industrial de this compound implica procesos de fermentación a gran escala utilizando bacterias como Pantoea agglomerans. Las bacterias se cultivan en condiciones específicas para maximizar el rendimiento de this compound. El compuesto se extrae y purifica luego utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

La oxíclororaphina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.

Reducción: También puede sufrir reacciones de reducción para producir formas reducidas del compuesto.

Sustitución: La this compound puede participar en reacciones de sustitución, donde uno de sus grupos funcionales es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar que se obtenga el producto deseado .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios derivados oxidados y reducidos, así como compuestos de fenazina sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares a la oxíclororaphina incluyen:

- Ácido fenazina-1-carboxílico

- Piocianina

- 1-Hidroxifenazina

Singularidad

La this compound es única debido a su actividad antimicrobiana de amplio espectro y su capacidad para inducir apoptosis en las células cancerosas. Sus diversas actividades biológicas la convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales .

Propiedades

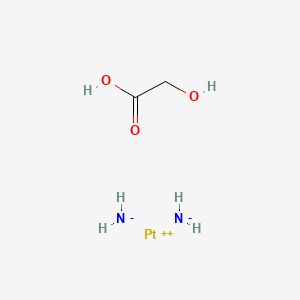

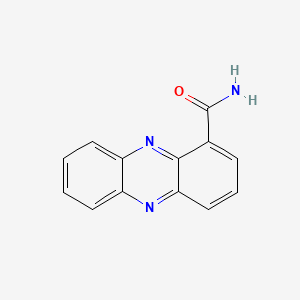

IUPAC Name |

phenazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZYYKDXZKFBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203545 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-89-0 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main phenazine pigments produced by Pseudomonas aeruginosa Mac 436, and what is their significance?

A1: Pseudomonas aeruginosa Mac 436 simultaneously produces three key phenazine pigments: pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. [] These pigments exhibit antibacterial and antifungal properties, contributing to the bacterium's competitive advantage in certain environments. []

Q2: What evidence suggests that pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine might share a common biosynthetic pathway in Pseudomonas aeruginosa Mac 436?

A2: Research using 14C-labelled substrates revealed that when Pseudomonas aeruginosa Mac 436 was supplied with these substrates, the labelled carbon was incorporated into all three pigments, albeit in varying amounts. [] This finding suggests a shared biosynthetic route, though variations in incorporation rates indicate potential complexities and branching points in the pathway. []

Q3: Which carbon sources proved most effective for the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine in Pseudomonas aeruginosa Mac 436?

A3: Glycerol-1,3-14C and glycerol-2-14C proved to be the most readily incorporated carbon sources for the biosynthesis of all three phenazine pigments. [] Shikimic-1,6-14C acid showed moderate incorporation, while glucose and various other organic acids demonstrated significantly lower incorporation rates. []

Q4: What major biosynthetic pathway is implicated in the production of these phenazine pigments based on the carbon source utilization studies?

A4: The relatively higher incorporation of shikimic acid compared to glucose and other tested organic acids suggests that the shikimic acid pathway is likely involved in the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. []

Q5: How do researchers typically separate and quantify pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine from bacterial cultures?

A5: Researchers have developed a specific scheme for the separation and quantification of these three phenazine pigments from bacterial culture liquors. [] While the specifics of this scheme aren't detailed in the provided abstracts, it likely involves a combination of chromatographic and spectroscopic techniques.

Q6: What is the significance of studying the antimicrobial activity of phenazine pigments like oxychlororaphine?

A6: Understanding the antimicrobial effects of oxychlororaphine and comparing it to other phenazine pigments like luteorin and phenazine-1-carboxylic acid can provide insights into their ecological roles and potential applications as biocontrol agents or even sources of novel antibiotic scaffolds. []

Q7: What research exists on the production of oxychlororaphine using alternative substrates or microbial strains?

A7: Studies have explored the production of phenazine-1-carboxylic acid and oxychlororaphine by Pseudomonas aeruginosa T359 using hydrocarbons as a substrate. [] Additionally, research has investigated the production of these pigments by Pseudomonas aeruginosa T359 and its amide. [, ] This suggests the possibility of optimizing pigment production using different substrates and microbial strains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)